molecular formula C37H62O11 B561034 [(2R,3R,4S,5R,6R)-6-[[(3R,5S,7R,8R,9S,10S,12S,13R,14S,17R)-17-[(2R,6R)-7-acetyloxy-6-methylheptan-2-yl]-3,12-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-7-yl]oxy]-3,4,5-trihydroxyoxan-2-yl]methyl acetate CAS No. 101691-13-8

[(2R,3R,4S,5R,6R)-6-[[(3R,5S,7R,8R,9S,10S,12S,13R,14S,17R)-17-[(2R,6R)-7-acetyloxy-6-methylheptan-2-yl]-3,12-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-7-yl]oxy]-3,4,5-trihydroxyoxan-2-yl]methyl acetate

Cat. No.: B561034
CAS No.: 101691-13-8
M. Wt: 682.892
InChI Key: FBMPBCOCKACYIL-UNYLYERXSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Mosesin 3 is a natural product found in Pardachirus marmoratus with data available.

Scientific Research Applications

Synthesis and Application of Mosesin-4

  • Synthesis of Mosesin-4 : A study details the first synthesis of mosesin-4, a naturally occurring steroid saponin with shark repellent activity. This compound, along with its analog, possesses a free galactose residue attached to the steroidal aglycon. This research could have implications for marine biology and the development of natural shark repellents (Gargiulo, Blizzard, & Nakanishi, 1989).

MOSES in Different Scientific Domains

  • MoSeS: Modelling and Simulation for e-Social Science : The MoSeS project utilizes e-Science techniques to simulate demographic processes and project the UK population into the future. This has implications for social science research and policy planning (Townend, Xu, Birkin, Turner, & Wu, 2009).
  • Met Office's Surface Exchange Scheme (MOSES) : A comparison of the Met Office Surface Exchange Scheme (MOSES) against field observations provides insights into atmospheric science and environmental modeling (Rooney & Claxton, 2006).
  • MOSES Observation System for Earth Systems : This study introduces MOSES, an observation system designed to monitor the impact of dynamic events on environmental systems, important for climate and environmental research (Weber et al., 2021).

Properties

CAS No.

101691-13-8

Molecular Formula

C37H62O11

Molecular Weight

682.892

IUPAC Name

[(2R,3R,4S,5R,6R)-6-[[(3R,5S,7R,8R,9S,10S,12S,13R,14S,17R)-17-[(2R,6R)-7-acetyloxy-6-methylheptan-2-yl]-3,12-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-7-yl]oxy]-3,4,5-trihydroxyoxan-2-yl]methyl acetate

InChI

InChI=1S/C37H62O11/c1-19(17-45-21(3)38)8-7-9-20(2)25-10-11-26-31-27(16-30(41)37(25,26)6)36(5)13-12-24(40)14-23(36)15-28(31)47-35-34(44)33(43)32(42)29(48-35)18-46-22(4)39/h19-20,23-35,40-44H,7-18H2,1-6H3/t19-,20-,23+,24-,25-,26+,27+,28-,29-,30+,31+,32+,33+,34-,35-,36+,37-/m1/s1

InChI Key

FBMPBCOCKACYIL-UNYLYERXSA-N

SMILES

CC(CCCC(C)C1CCC2C1(C(CC3C2C(CC4C3(CCC(C4)O)C)OC5C(C(C(C(O5)COC(=O)C)O)O)O)O)C)COC(=O)C

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
[(2R,3R,4S,5R,6R)-6-[[(3R,5S,7R,8R,9S,10S,12S,13R,14S,17R)-17-[(2R,6R)-7-acetyloxy-6-methylheptan-2-yl]-3,12-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-7-yl]oxy]-3,4,5-trihydroxyoxan-2-yl]methyl acetate
Reactant of Route 2
Reactant of Route 2
[(2R,3R,4S,5R,6R)-6-[[(3R,5S,7R,8R,9S,10S,12S,13R,14S,17R)-17-[(2R,6R)-7-acetyloxy-6-methylheptan-2-yl]-3,12-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-7-yl]oxy]-3,4,5-trihydroxyoxan-2-yl]methyl acetate
Reactant of Route 3
[(2R,3R,4S,5R,6R)-6-[[(3R,5S,7R,8R,9S,10S,12S,13R,14S,17R)-17-[(2R,6R)-7-acetyloxy-6-methylheptan-2-yl]-3,12-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-7-yl]oxy]-3,4,5-trihydroxyoxan-2-yl]methyl acetate
Reactant of Route 4
[(2R,3R,4S,5R,6R)-6-[[(3R,5S,7R,8R,9S,10S,12S,13R,14S,17R)-17-[(2R,6R)-7-acetyloxy-6-methylheptan-2-yl]-3,12-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-7-yl]oxy]-3,4,5-trihydroxyoxan-2-yl]methyl acetate
Reactant of Route 5
[(2R,3R,4S,5R,6R)-6-[[(3R,5S,7R,8R,9S,10S,12S,13R,14S,17R)-17-[(2R,6R)-7-acetyloxy-6-methylheptan-2-yl]-3,12-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-7-yl]oxy]-3,4,5-trihydroxyoxan-2-yl]methyl acetate
Reactant of Route 6
[(2R,3R,4S,5R,6R)-6-[[(3R,5S,7R,8R,9S,10S,12S,13R,14S,17R)-17-[(2R,6R)-7-acetyloxy-6-methylheptan-2-yl]-3,12-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-7-yl]oxy]-3,4,5-trihydroxyoxan-2-yl]methyl acetate

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